TRPC6-IN-1 vs. SAR7334: Quantified 490-Fold Difference in TRPC6 Inhibitory Potency
TRPC6-IN-1 exhibits an EC50 of 4.66 ± 0.03 μM (4,660 nM) in TRPC6-expressing cellular assays [1]. In contrast, SAR7334, a structurally distinct TRPC6 inhibitor, demonstrates an IC50 of 7.9 nM in patch-clamp electrophysiology experiments measuring TRPC6 currents and an IC50 of 9.5 nM for TRPC6-mediated Ca²⁺ influx [2]. This represents a 490- to 590-fold difference in potency. Researchers requiring sub-micromolar or nanomolar TRPC6 inhibition for cellular or tissue-based studies should select SAR7334 or equipotent alternatives; TRPC6-IN-1 is suitable only for applications where micromolar concentrations are experimentally acceptable or where the pyrazolopyrimidine scaffold itself is the object of investigation.
| Evidence Dimension | TRPC6 inhibitory potency |
|---|---|
| Target Compound Data | EC50 = 4.66 ± 0.03 μM (4,660 nM) |
| Comparator Or Baseline | SAR7334: IC50 = 7.9 nM (patch-clamp); IC50 = 9.5 nM (Ca²⁺ influx) |
| Quantified Difference | 490-fold to 590-fold lower potency for TRPC6-IN-1 |
| Conditions | TRPC6-IN-1: TRPC6-expressing cells, Ca²⁺ influx assay; SAR7334: HEK293 cells expressing TRPC6, patch-clamp and Ca²⁺ influx assays |
Why This Matters
Potency directly determines the working concentration range and influences the likelihood of off-target effects; selecting the appropriate potency tier is essential for experimental design and reagent budgeting.
- [1] Qu C, Ding M, Zhu Y, Lu Y, Du J, Miller M, Tian J, Zhu J, Xu J, Wen M, Er-Bu A, Wang J, Xiao Y, Wu M, McManus OB, Li M, Wu J, Luo HR, Cao Z, Shen B, Wang H, Zhu MX, Hong X. Pyrazolopyrimidines as Potent Stimulators for Transient Receptor Potential Canonical 3/6/7 Channels. J Med Chem. 2017 Jun 8;60(11):4680-4692. View Source
- [2] Maier T, Follmann M, Hessler G, Kleemann HW, Hachtel S, Fuchs B, Weissmann N, Linz W, Schmidt T, Löhn M, Schroeter K, Wang L, Rütten H, Strübing C. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels. Br J Pharmacol. 2015 Jul;172(14):3650-3660. View Source
